Product packaging for tert-butyl (E)-3-phenylprop-2-enoate(Cat. No.:CAS No. 14990-09-1)

tert-butyl (E)-3-phenylprop-2-enoate

Cat. No.: B076298
CAS No.: 14990-09-1
M. Wt: 204.26 g/mol
InChI Key: AGKLVMVJXDFIGC-MDZDMXLPSA-N
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Description

Significance of Alpha,Beta-Unsaturated Esters as Versatile Synthons

Alpha,beta-unsaturated esters are a cornerstone of modern organic synthesis, prized for their multiple reactive sites which allow for a diverse array of chemical transformations. nih.govnih.gov These compounds are considered versatile synthons—molecular fragments that can be readily incorporated into more complex structures. Their utility stems from the electrophilic nature of both the carbonyl carbon and the β-carbon, a result of the conjugated π-system.

This electronic arrangement facilitates several key reaction types:

1,4-Conjugate Addition (Michael Addition): Nucleophiles preferentially attack the β-carbon, a reaction fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.

Cycloaddition Reactions: The carbon-carbon double bond can participate as a dienophile in Diels-Alder reactions or in various [2+n] annulations to construct cyclic systems. nih.gov

1,2-Addition Reactions: Strong, hard nucleophiles can directly attack the carbonyl carbon.

Enolate Chemistry: The α-protons can be abstracted to form enolates, enabling further functionalization at the α-position.

The ability of α,β-unsaturated esters to serve as precursors for chiral compounds through asymmetric catalysis further elevates their importance in the synthesis of natural products and pharmaceuticals. nih.gov Straight-chain α,β-unsaturated carbonyl compounds are particularly noted for their role in the organocatalytic synthesis of nitrogen-containing heterocycles. rsc.org

Academic Research Landscape of Cinnamate (B1238496) Esters and Their Derivatives

Cinnamate esters and their parent compound, cinnamic acid, are a well-established focus of academic and industrial research. researchgate.net These compounds are widely distributed in the plant kingdom and are known for their broad spectrum of biological activities and applications. nih.gov The academic landscape is rich with studies exploring their potential in pharmacology, materials science, and agriculture.

Research into cinnamate derivatives has been driven by their potential as:

Pharmacological Agents: Cinnamic acid and its derivatives have been investigated for a wide range of therapeutic properties. researchgate.netrsdjournal.org

Antifungal Agents: Studies have systematically synthesized and evaluated series of cinnamate esters for their effectiveness against plant pathogenic fungi, revealing important structure-activity relationships. nih.govdoaj.org The substitution pattern on the phenyl ring and the nature of the ester's alkyl group significantly influence the antifungal activity. doaj.org

UV-Absorbers: The conjugated structure of cinnamates allows them to absorb UV radiation, leading to their use in sunscreens and as UV stabilizers in polymers.

Synthetic Precursors: In organic synthesis, cinnamate esters are valuable starting materials for creating a variety of complex molecules, including pharmaceuticals and fragrances. researchgate.net Ethyl cinnamate, for instance, is known for its characteristic fruity and balsamic odor and is synthesized via the esterification of cinnamic acid. chegg.comwikipedia.org

The tert-butyl ester, specifically tert-butyl (E)-3-phenylprop-2-enoate, is often employed in these synthetic endeavors. The bulky tert-butyl group can offer steric hindrance that influences the stereochemical outcome of reactions and can also serve as a protecting group for the carboxylic acid functionality, which can be cleaved under specific acidic conditions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B076298 tert-butyl (E)-3-phenylprop-2-enoate CAS No. 14990-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKLVMVJXDFIGC-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14990-09-1
Record name NSC406319
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Reactivity and Mechanistic Studies of Tert Butyl E 3 Phenylprop 2 Enoate

Michael Acceptor Reactivity and Conjugate Additions

The electron-withdrawing nature of the ester group in tert-butyl (E)-3-phenylprop-2-enoate renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of Michael acceptors and forms the basis for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

A variety of nucleophiles can undergo conjugate addition to this compound. Organocuprates, such as lithium dimethylcuprate, are effective reagents for the 1,4-addition of alkyl groups. The reaction proceeds through the formation of a copper-alkene π-complex, followed by the irreversible transfer of the alkyl group to the β-carbon, ultimately yielding the corresponding lithium enolate.

Grignard reagents, in the presence of copper catalysts, also favor 1,4-addition to α,β-unsaturated esters. This method provides a convenient route to introduce a wide range of alkyl and aryl substituents at the β-position. The catalytic cycle is believed to involve the formation of an organocopper intermediate which then participates in the conjugate addition.

Nitrogen and oxygen-based nucleophiles, such as amines and alkoxides, can also add to the α,β-unsaturated system, although these reactions are often reversible. The use of chiral catalysts can facilitate asymmetric aza-Michael and oxa-Michael additions, providing access to enantiomerically enriched products.

NucleophileReagent/CatalystProduct Type
AlkylR₂CuLiβ-Alkylated ester
ArylArMgBr/Cu(I)β-Arylated ester
AmineR₂NHβ-Amino ester
AlkoxideRO⁻β-Alkoxy ester

Achieving stereocontrol in Michael additions to α,β-unsaturated esters is a significant area of research. The planar nature of the intermediate enolate allows for the formation of two new stereocenters upon protonation or reaction with an electrophile.

Diastereoselective Additions: When the nucleophile or the substrate contains a chiral auxiliary, diastereoselective conjugate additions can be achieved. For instance, the addition of a chiral nucleophilic glycine equivalent to an enoyl oxazolidinone derived from cinnamic acid has been shown to proceed with high diastereoselectivity, controlled by the stereochemistry of the Michael acceptor.

Enantioselective Additions: The use of chiral catalysts enables enantioselective conjugate additions. Chiral Lewis acids, organocatalysts, and transition metal complexes have all been employed to control the facial selectivity of the nucleophilic attack on the α,β-unsaturated system. For example, chiral crown ether-coordinated potassium bases have been shown to catalyze the asymmetric intramolecular oxa-Michael addition of hydroxy-α,β-unsaturated esters.

Catalyst/AuxiliaryNucleophileStereochemical Outcome
Chiral Oxazolidinone AuxiliaryChiral Glycine EquivalentHigh Diastereoselectivity
Chiral Crown Ether/K-baseIntramolecular HydroxylHigh Enantioselectivity
Chiral Thiourea-tertiary Amine3-Substituted OxindolesHigh Diastereo- and Enantioselectivity

Cycloaddition Reactions

The double bond of this compound can participate as a 2π component in various cycloaddition reactions, leading to the formation of cyclic structures.

As a dienophile, this compound can react with conjugated dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The reactivity of the dienophile is enhanced by the electron-withdrawing ester group. The reaction with a reactive diene like cyclopentadiene would be expected to yield a bicyclic adduct. The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which predicts the preferential formation of the endo isomer due to secondary orbital interactions. Lewis acids can be used to catalyze these reactions, often leading to increased reaction rates and enhanced stereoselectivity.

In addition to acting as a dienophile, the double bond of this compound can also function as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones and diazoalkanes. For example, the reaction with a nitrone would yield an isoxazolidine ring system. The regioselectivity of these cycloadditions is controlled by the frontier molecular orbital interactions between the dipole and the dipolarophile.

Reaction TypeReactantProduct
[4+2] CycloadditionConjugated DieneCyclohexene derivative
[3+2] CycloadditionNitroneIsoxazolidine
[3+2] CycloadditionDiazoalkanePyrazoline

While less common for simple α,β-unsaturated esters, it is conceivable that this compound could participate in [4+3] cycloaddition reactions. These reactions typically involve the reaction of a 4π system (a diene) with a 3-atom, 2π-electron component, often an oxyallyl cation. The oxyallyl cation can be generated from various precursors, such as α,α'-dihalo ketones. The reaction of an oxyallyl cation with a diene would lead to the formation of a seven-membered ring. The specific reactivity of this compound in such a reaction would depend on the reaction conditions and the nature of the oxyallyl cation generated.

Transition Metal-Catalyzed Transformations

The double bond and the ester functionality of this compound provide handles for a variety of transition metal-catalyzed transformations, enabling the formation of complex molecular architectures.

Palladium-Catalyzed Reactions: The Heck reaction, a cornerstone of palladium catalysis, can be utilized to arylate or vinylate the β-position of the α,β-unsaturated ester. Palladium-catalyzed allylic alkylation, such as the Tsuji-Trost reaction, can also be envisioned where a suitable leaving group is present at the allylic position of a derivative of the parent compound.

Copper-Catalyzed Reactions: Copper catalysts are widely used for conjugate addition reactions, as discussed in section 3.1.1. Additionally, copper-catalyzed azidation of the double bond provides a route to β-azido esters, which are valuable synthetic intermediates.

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for the hydrogenation of the carbon-carbon double bond, leading to the corresponding saturated ester. Furthermore, rhodium-catalyzed hydroformylation can introduce a formyl group at either the α- or β-position, depending on the ligand and reaction conditions.

Metal CatalystReaction TypeTransformation
PalladiumHeck Reactionβ-Arylation/Vinylation
PalladiumAllylic Alkylationα- or γ-Alkylation of allylic derivatives
CopperConjugate Additionβ-Alkylation/Arylation
CopperAzidationβ-Azidation
RhodiumHydrogenationReduction of C=C bond
RhodiumHydroformylationAddition of H and CHO across C=C

Allylic C-H Activation and Functionalization

The direct functionalization of allylic C-H bonds is a powerful strategy in organic synthesis, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. rsc.org In the context of cinnamate (B1238496) esters, palladium-catalyzed reactions have been pivotal. The first electrophilic Pd(II)-catalyzed allylic C-H alkylation provides a novel route to form sp³-sp³ C-C bonds directly from C-H bonds. nih.gov This methodology has been successfully applied to terminal olefins with stabilized nucleophiles, yielding a range of aromatic and heteroaromatic linear (E)-α-nitro-arylpentenoates as single olefin isomers in excellent yields. nih.gov The mechanism of these reactions generally involves the formation of an η³-allyl palladium complex, which then undergoes nucleophilic attack to yield the final product and regenerate the Pd(0) catalyst. researchgate.net While much of the foundational work has been on terminal olefins, the principles are applicable to the broader class of allylic systems, including phenylpropenoates. The challenge in the C-H activation of the arene part of cinnamates lies in the unfavorable transoid geometry of the aryl moiety and the ester group. nih.gov However, strategies utilizing a directing group at the α-position can overcome this, enabling distal meta-C-H functionalization such as alkenylation, allylation, acetoxylation, and cyanation. nih.gov

Radical Alkenylation and Decarboxylative Cross-Coupling Processes

Decarboxylative cross-coupling has emerged as a significant transformation in organic synthesis for forming new carbon-carbon bonds by reacting a carboxylic acid with an organic halide, accompanied by the loss of CO₂. wikipedia.org This method is advantageous as it utilizes relatively inexpensive and less sensitive carboxylic acids. wikipedia.org The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, provides a valuable approach for C-C bond formation, enabling the cross-coupling of a diverse array of carbon electrophiles and nucleophiles. nih.gov

Specifically, a dual catalysis system involving iron and nickel has been developed for the decarboxylative cross-coupling of carboxylic acids with aryl halides. nih.govchemrxiv.org This system is hypothesized to proceed through the formation of an Fe(III) carboxylate complex which, upon visible light irradiation, undergoes a ligand-to-metal charge transfer to generate a carboxylate radical and an Fe(II) species. nih.gov This radical can then engage in a nickel-catalyzed cycle to form the cross-coupled product. This approach has been successfully applied to a range of carboxylic acids, including those with heterocyclic and N-protected amino acid functionalities, coupled with various aryl iodides. nih.govchemrxiv.org While direct examples using this compound are not extensively detailed, the general mechanism is applicable to α,β-unsaturated carboxylic acids, suggesting its potential in radical alkenylation and decarboxylative processes involving cinnamate systems.

Nickel and Copper-Catalyzed Reaction Mechanisms

Both nickel and copper catalysts play a crucial role in mediating a variety of reactions involving cinnamate esters and related compounds, often proceeding through unique mechanistic pathways.

Nickel-Catalyzed Reactions: Nickel catalysis is notable for its ability to access different oxidation states and engage in radical pathways. nih.gov A stereoinvertive deoxygenation of trans-3-arylglycidates to (Z)-cinnamate esters has been achieved using a nickel triflate and triphenylphosphine system. organic-chemistry.org This reaction offers high yields and Z-selectivity, tolerating a wide array of functional groups. organic-chemistry.org The proposed mechanism may involve either an oxidative addition of nickel to the epoxide or a single-electron transfer process. organic-chemistry.org In the context of cross-electrophile coupling, nickel catalysts can activate Csp³ electrophiles to form radicals prior to the oxidative addition of Csp² electrophiles to Ni(0) in a "radical chain" mechanism, or follow a "sequential reduction" pathway. nih.gov

Copper-Catalyzed Reactions: Copper catalysis is diverse, facilitating reactions through both one and two-electron mechanisms. beilstein-journals.org In the presence of tert-butyl hydroperoxide, copper salts can catalyze the oxidation of allylic and benzylic positions. rsc.org These reactions can proceed through either a heterolytic or a homolytic (free radical) pathway depending on the substrate and conditions. rsc.org For instance, the dehydrogenation of allylic alcohols to ketones is found to be heterolytic, while the oxygenation of π-activated methylene (B1212753) groups is a free-radical process. rsc.org A plausible mechanism for some copper-catalyzed reactions involves the initial reaction of a Cu(I) species with a peroxide to generate a Cu(II) species and a tert-butoxy radical. This radical can then abstract a hydrogen atom, leading to an alkyl radical that combines with the Cu(II) species to form a Cu(III) intermediate, which then undergoes reductive elimination. nih.govnih.gov

Enzymatic Biotransformations of Cinnamate Esters

Enzymatic biotransformations offer a green and highly selective alternative to traditional chemical synthesis. Cinnamate esters are viable substrates for various enzymes, particularly hydrolases and reductases, which are often employed for their ability to perform reactions with high stereoselectivity under mild conditions. acs.org

Hydrolases, such as lipases and esterases, are commonly used for the asymmetric hydrolysis of esters. Pig liver esterase (PLE), for example, has been used in the chemoenzymatic one-pot synthesis of α-hydroxy half-esters. acs.orgnih.gov The efficiency and enantioselectivity of these enzymatic reactions can be highly dependent on the reaction medium, including the choice of buffer and the presence of organic co-solvents like DMSO. acs.orgnih.gov

Yeast-mediated biotransformations are also effective for the modification of cinnamate derivatives. For instance, the yeast Yarrowia lipolytica has been shown to effectively hydrogenate the double bond of chalcones, which share the phenylpropenoate core structure. mdpi.com This suggests the potential for similar reductions of the α,β-unsaturated bond in this compound. The biological activities of cinnamic acid and its derivatives are often linked to their interactions with molecular targets within living organisms, with reactivity centered at the aromatic ring, the carboxylic acid function, and the conjugated double bond. nih.gov

Structure-Reactivity Relationships in Phenylpropenoate Systems

The reactivity of phenylpropenoates like this compound is profoundly influenced by their molecular structure. Electronic effects from substituents on the phenyl ring and steric factors related to the ester group play critical roles in determining reaction rates and selectivity.

Electronic Effects of Substituents on Reaction Kinetics

Substituents on the benzene (B151609) ring significantly impact the reactivity of the phenylpropenoate system by altering the electron density of the molecule. mdpi.com This is a well-established principle in physical organic chemistry, often quantified by the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). mdpi.comlibretexts.org

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups (-CH₃) increase the electron density of the aromatic ring through resonance (+R) or inductive (+I) effects. lumenlearning.comlibretexts.org This enhanced nucleophilicity of the benzene ring accelerates the rate of electrophilic aromatic substitution reactions. lumenlearning.comlibretexts.org For reactions where the phenylpropenoate system acts as a nucleophile, EDGs will generally increase the reaction rate.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls (-COOH, -COOR) decrease the electron density of the ring via resonance (-R) or inductive (-I) effects. mdpi.comlibretexts.org This deactivation slows down electrophilic aromatic substitution. Conversely, in reactions where the development of negative charge in the transition state is favored, EWGs can accelerate the reaction.

SubstituentElectronic EffectImpact on Electrophilic Aromatic Substitution Rate
-OHStrong Electron-Donating (Resonance)Activating
-OCH₃Strong Electron-Donating (Resonance)Activating
-CH₃Weak Electron-Donating (Inductive)Activating
-HNeutral (Reference)-
-ClWeak Electron-Donating (Resonance), Strong Electron-Withdrawing (Inductive)Deactivating
-COORStrong Electron-Withdrawing (Resonance and Inductive)Deactivating
-NO₂Very Strong Electron-Withdrawing (Resonance and Inductive)Deactivating

This table summarizes the general electronic effects of common substituents on the reactivity of an aromatic ring in electrophilic substitution reactions.

Steric Hindrance and its Influence on Reaction Selectivity

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a reaction. youtube.com In the case of this compound, the bulky tert-butyl group is a major source of steric hindrance.

This steric bulk can significantly influence both reaction rates and selectivity. For instance, in enzymatic hydrolysis, large steric hindrance around the ester bond can dramatically decrease the rate of the reaction, leading to a longer half-life of the ester. researchgate.net This is because the bulky group physically blocks the approach of the enzyme's active site to the carbonyl carbon of the ester. A quantitative relationship has been described where the logarithm of the half-life of hydrolysis is proportional to a steric parameter, among other factors. nih.gov

Similarly, in non-enzymatic reactions, the tert-butyl group can influence regioselectivity and stereoselectivity. For example, in addition reactions to the double bond, the bulky ester group may direct the incoming reagent to the less hindered face of the molecule. The size of the ester group has been shown to affect the potency of cinnamate analogues in biological systems, with smaller or linear alkyl chains sometimes providing higher activity than branched groups like tert-butyl. nih.gov The formation of menthyl cinnamate, which involves a bulky secondary alcohol, is noted to be sterically hindered, resulting in lower yields. uns.ac.id This principle directly applies to the reactions of tert-butyl cinnamate, where the large tert-butyl group can hinder the approach of reactants to the ester carbonyl or the adjacent double bond.

Reaction TypeInfluence of tert-Butyl GroupExpected Outcome
Ester Hydrolysis (Saponification) Hinders nucleophilic attack at the carbonyl carbon.Slower reaction rate compared to methyl or ethyl cinnamate.
Addition to the C=C double bond May direct attack to the α-carbon or to a specific face of the molecule.Can influence regioselectivity and stereoselectivity.
Metal-Catalyzed Reactions Can affect coordination of the metal catalyst to the double bond or carbonyl oxygen.May alter reaction efficiency and selectivity.

This table illustrates the potential influence of the steric hindrance from the tert-butyl group on various reactions of this compound.

Advanced Spectroscopic and Crystallographic Analysis for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For tert-butyl (E)-3-phenylprop-2-enoate, ¹H and ¹³C NMR spectroscopy are instrumental in confirming its constitution and, most importantly, in assigning the stereochemistry of the alkene double bond.

The (E)-configuration, also known as the trans-isomer, is readily determined by analyzing the coupling constant between the two vinylic protons. In the ¹H NMR spectrum of compounds with an (E)-3-phenylprop-2-enoate core, the protons on the double bond (α and β to the carbonyl group) typically appear as doublets. The magnitude of the vicinal coupling constant (JHα-Hβ) is indicative of the dihedral angle between these protons. For the (E)-isomer, where the protons are on opposite sides of the double bond, a large coupling constant of approximately 16 Hz is expected. rsc.org Conversely, the (Z)- or cis-isomer would exhibit a significantly smaller coupling constant, generally in the range of 12 Hz. rsc.org The presence of a ¹H NMR signal with a coupling constant around 16.0 Hz for one of the vinylic protons in this compound unequivocally confirms its (E)-stereochemistry. rsc.org

The ¹H NMR spectrum also features a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically observed in the upfield region of the spectrum. acdlabs.com The aromatic protons of the phenyl group usually appear as a multiplet in the downfield region.

The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for the carbonyl carbon, the two vinylic carbons, the carbons of the phenyl ring, and the quaternary and methyl carbons of the tert-butyl group. nih.gov The chemical shifts of these carbons are consistent with the proposed structure.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Chemical Shift (ppm, approximate) Multiplicity Coupling Constant (Hz, approximate)
tert-butyl (9H) 1.5 singlet -
Vinylic (α-H) 6.4 doublet 16.0
Vinylic (β-H) 7.7 doublet 16.0

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (ppm, approximate)
Methyl (tert-butyl) 28
Quaternary (tert-butyl) 80
Vinylic (α-C) 118
Vinylic (β-C) 145
Aromatic 128-134

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Cinnamate (B1238496) structures are generally observed to be nearly planar, a consequence of the conjugated π-system extending from the phenyl ring through the double bond to the carbonyl group. This planarity is expected to be a key feature of the molecular conformation of this compound. The bulky tert-butyl group, however, may introduce some steric strain, potentially leading to minor deviations from complete planarity. nih.govrsc.org

The crystal packing of cinnamates is typically governed by a combination of weak intermolecular interactions. In the absence of strong hydrogen bond donors, the packing of this compound is likely to be dominated by van der Waals forces and weak C-H···O interactions, where a hydrogen atom from a phenyl or tert-butyl group interacts with the carbonyl oxygen of a neighboring molecule. Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules are a common feature in the crystal structures of aromatic compounds and are expected to play a role in the stabilization of the crystal lattice of this compound. nih.gov

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com It is a powerful tool for determining the absolute configuration of chiral molecules in solution. ru.nl

However, this compound is an achiral molecule. It does not possess any stereogenic centers and is superimposable on its mirror image. As VCD signals are only produced by chiral molecules, this compound is VCD silent. Therefore, VCD is not an applicable technique for the stereochemical analysis of this particular compound.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.com By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions. nih.gov Although a Hirshfeld surface analysis for this compound has not been reported, studies on analogous phenylprop-2-enoate derivatives provide a clear indication of the expected interaction patterns. nih.govnih.gov

The Hirshfeld surface of this compound would be generated from its crystal structure data. The analysis of this surface would likely reveal the following key intermolecular contacts:

H···H contacts: These are typically the most abundant interactions in organic crystals and are represented by a large area on the 2D fingerprint plot.

C···H/H···C contacts: These interactions, often associated with C-H···π interactions, would be visible as distinct "wings" on the fingerprint plot and indicate close contacts between carbon and hydrogen atoms of neighboring molecules. nih.gov

O···H/H···O contacts: These represent the weak C-H···O hydrogen bonds between the carbonyl oxygen and hydrogen atoms of adjacent molecules. These would appear as sharp spikes on the dnorm map. nih.gov

By quantifying the percentage contribution of each type of contact to the total Hirshfeld surface area, a detailed understanding of the forces holding the crystal lattice together can be achieved. For this compound, it is anticipated that the H···H contacts would be the most significant, followed by C···H/H···C and O···H/H···O contacts, reflecting the importance of van der Waals forces and weak hydrogen bonds in the crystal packing.

Table 3: List of Chemical Compounds

Compound Name
This compound
Cinnamic acid

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT has become a standard method for investigating the mechanisms of organic reactions. For tert-butyl (E)-3-phenylprop-2-enoate, DFT calculations can map out the potential energy surface for various transformations, such as addition reactions across the double bond or hydrolysis of the ester group. These calculations help identify the most plausible reaction pathways by determining the energies of reactants, products, intermediates, and transition states. researchgate.net A functional like B3LYP combined with a suitable basis set such as 6-311++G(d,p) is often employed for accurate predictions of molecular structures and energies. scielo.org.mxresearchgate.net

A critical aspect of elucidating a reaction mechanism is the characterization of its transition state (TS), which represents the highest energy barrier along the reaction coordinate. youtube.com DFT calculations are used to locate the geometry of the TS, which is a first-order saddle point on the potential energy surface. Verification is achieved by frequency calculations, where a stable structure (reactant, intermediate, or product) has all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Once the transition state is identified, its Gibbs free energy of activation (ΔG‡) can be calculated. This value is the difference in free energy between the transition state and the reactants. researchgate.net By connecting the energies of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. For instance, in a hypothetical Michael addition to this compound, DFT could be used to calculate the energy barrier that a nucleophile must overcome to add to the β-carbon.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Michael Addition Reaction

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
TS1Transition State for Nucleophilic Attack+15.2
IntermediateEnolate Intermediate-5.7
TS2Transition State for Protonation+8.9
ProductFinal Adduct-12.4

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for reaction mechanism studies.

Many reactions involving α,β-unsaturated esters like this compound can yield multiple products, leading to questions of regioselectivity and stereoselectivity. DFT is a valuable tool for predicting the outcomes of such reactions. By calculating the activation energy barriers for all possible competing pathways, the kinetically favored product can be identified as the one formed via the lowest energy transition state. nih.gov

For example, in a reaction that could proceed via either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon), DFT can determine which pathway has the lower activation barrier. Similarly, if the reaction can form different stereoisomers (e.g., R or S enantiomers, or syn or anti diastereomers), the energy profiles for the pathways leading to each isomer can be calculated to predict the stereochemical outcome. nih.gov The prediction of selectivity often involves comparing the relative Gibbs free energies of the respective transition states.

Conformational Analysis using Molecular Mechanics (MM) and DFT

The this compound molecule possesses significant conformational flexibility due to the rotation around several single bonds, such as the C-C bond between the phenyl ring and the vinyl group, and the C-O bond of the ester. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and physical properties.

A common computational strategy involves an initial scan of the potential energy surface using a computationally less expensive method like Molecular Mechanics (MM) to identify a set of low-energy conformers. These initial geometries are then subjected to full geometry optimization and frequency calculations at a higher level of theory, such as DFT, to determine their relative stabilities. chemrxiv.org For structurally related molecules like cinnamic acid, DFT studies have shown that s-cis and s-trans conformers (referring to the orientation around the C-C single bond) are often close in energy, with the most stable form sometimes changing depending on the phase (gas or solution). scielo.org.mxresearchgate.net The bulky tert-butyl group is also known to adopt specific conformations to minimize steric strain. nih.gov

Table 2: Illustrative Relative Energies of Potential Conformers of this compound

ConformerDihedral Angle (C=C-C=O)Dihedral Angle (C-C-O-C(CH₃)₃)Relative Energy (DFT, kcal/mol)
1 (Global Minimum)~180° (s-trans)~180° (anti)0.00
2~0° (s-cis)~180° (anti)+1.25
3~180° (s-trans)~0° (syn)+3.50
4~0° (s-cis)~0° (syn)+4.80

Note: This table presents hypothetical data based on typical conformational analyses of similar molecules. The dihedral angles define the key rotational orientations.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. researchgate.net For a series of substituted cinnamates, a QSRR model could be developed to predict their reaction rates for a specific transformation.

This process involves calculating a set of molecular descriptors for each compound in the series using computational methods. These descriptors, which quantify various electronic and steric properties, can be derived from DFT calculations. researchgate.net Examples include:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area.

These calculated descriptors are then used as independent variables in a statistical analysis (e.g., multiple linear regression) to build a model that correlates them with an experimentally observed dependent variable, such as the logarithm of the reaction rate constant (log k). The Hammett equation is a classic example of a simple QSRR that relates reaction rates to the electronic effects of substituents on a benzene (B151609) ring. libretexts.orglibretexts.org Such models are valuable for predicting the reactivity of new, unsynthesized compounds. ljmu.ac.uk

Electronic Structure Analysis for Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.melibretexts.org

HOMO: This orbital is the highest-energy orbital containing electrons. The location and energy of the HOMO indicate the molecule's ability to act as a nucleophile or electron donor. Regions of the molecule with a high HOMO coefficient are the most likely sites for electrophilic attack. youtube.comyoutube.com

LUMO: This is the lowest-energy orbital that is empty of electrons. The LUMO's location and energy indicate the molecule's ability to act as an electrophile or electron acceptor. Nucleophilic attack is most likely to occur at atoms with large LUMO coefficients. youtube.comyoutube.com

For this compound, DFT calculations can provide detailed information about these frontier orbitals. The HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond, while the LUMO is expected to have significant contributions from the carbonyl group and the β-carbon of the double bond, consistent with its reactivity as a Michael acceptor. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is another important descriptor; a smaller gap generally implies higher reactivity and lower kinetic stability. fiveable.me

Applications of Tert Butyl E 3 Phenylprop 2 Enoate in Complex Organic Synthesis

Utilization as Building Blocks for Heterocyclic Scaffolds

The electron-deficient double bond in tert-butyl (E)-3-phenylprop-2-enoate makes it an excellent Michael acceptor, a characteristic that is frequently exploited in the synthesis of various heterocyclic systems. While direct examples involving this specific ester can be sparse in the literature, its reactivity is analogous to other α,β-unsaturated carbonyl compounds, which are staples in heterocyclic chemistry.

Pyrazolines:

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are commonly synthesized through the condensation reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) and its derivatives. The reaction typically proceeds via a Michael addition of the hydrazine to the conjugated system, followed by an intramolecular cyclization and dehydration. Although chalcones (α,β-unsaturated ketones) are more frequently used, α,β-unsaturated esters can also undergo this transformation. The general reaction scheme involves the initial attack of the hydrazine at the β-position of the ester, leading to a hydrazone intermediate which then cyclizes to form the pyrazoline ring.

Reactant 1Reactant 2Heterocyclic ProductGeneral Reaction Type
α,β-Unsaturated EsterHydrazinePyrazolineMichael Addition-Cyclization

Dihydropyridines:

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction used to generate dihydropyridine scaffolds, which are prevalent in many biologically active compounds. This reaction traditionally involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. organic-chemistry.orgwikipedia.org Variations of this synthesis can accommodate other activated methylene (B1212753) compounds and Michael acceptors. In principle, this compound could serve as a Michael acceptor in a modified Hantzsch-type reaction, reacting with an enamine and another carbonyl compound to form the dihydropyridine core. The bulky tert-butyl group might influence the stereochemical outcome of the reaction.

Pyrimidines:

Pyrimidine derivatives, six-membered aromatic rings with two nitrogen atoms at positions 1 and 3, are of significant interest due to their presence in nucleic acids and numerous pharmaceuticals. A common synthetic route to pyrimidines involves the reaction of a three-carbon component, such as an α,β-unsaturated carbonyl compound, with a reagent containing an N-C-N fragment, like guanidine (B92328) or urea. semanticscholar.orgbu.edu.eg The reaction of this compound with guanidine, for instance, would be expected to proceed through a Michael addition followed by cyclization and subsequent aromatization to yield a 2-amino-4-phenyl-6-substituted-pyrimidine, with the fate of the tert-butoxycarbonyl group depending on the reaction conditions.

Reactant 1Reactant 2Heterocyclic ProductGeneral Reaction Type
α,β-Unsaturated EsterGuanidinePyrimidineMichael Addition-Cyclization-Aromatization

Intermediates in the Synthesis of Medicinally Relevant Molecules

The structural motif of this compound is embedded within or serves as a precursor to a variety of molecules with established or potential medicinal applications. The tert-butyl ester group often acts as a protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions at a later stage of the synthesis.

While specific, documented syntheses of prominent drugs such as Baclofen or Rolipram directly employing this compound are not prevalent in readily available literature, the cinnamate (B1238496) framework is a key component of numerous bioactive compounds. For instance, cinnamic acid derivatives are known to be precursors in the synthesis of various phenylpropanoids with a wide range of biological activities. The use of the tert-butyl ester provides a lipophilic handle that can improve solubility in organic solvents and potentially influence the stereochemical course of reactions.

For example, in the synthesis of complex natural products and their analogues, the introduction of a cinnamoyl moiety is a common strategy. The tert-butyl ester of cinnamic acid can be utilized in olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to construct the α,β-unsaturated system present in these target molecules. The subsequent manipulation of the double bond and deprotection of the tert-butyl ester allows for the elaboration into the final medicinally relevant compound.

Precursors in Polymer Science and Materials Chemistry

The polymerizable double bond in this compound, along with the properties imparted by the phenyl and tert-butyl groups, makes it an interesting monomer for the synthesis of novel polymers and materials.

Polymerization:

Cinnamate esters are known to undergo polymerization through various mechanisms. While the polymerization of this compound is not as extensively studied as that of simpler acrylates, it can, in principle, be polymerized through free-radical or other polymerization techniques. The resulting polymer, poly(tert-butyl cinnamate), would possess a polystyrene-like backbone with bulky tert-butoxycarbonyl pendants. These bulky groups would likely influence the physical properties of the polymer, such as its glass transition temperature and solubility. Furthermore, the tert-butyl ester groups can be hydrolyzed post-polymerization to yield poly(cinnamic acid), a functional polymer with potential applications in areas such as drug delivery and biodegradable materials. The polymerization of structurally similar monomers, like tert-butyl acrylate, is well-established and proceeds via methods like atom transfer radical polymerization (ATRP) to produce well-defined polymers. organic-chemistry.orgmdpi.commdpi.com

MonomerPotential PolymerKey Feature of Polymer
This compoundPoly(tert-butyl cinnamate)Bulky side chains, potential for post-polymerization modification

Material Science Applications:

Cinnamate esters have found applications as functional additives in materials science. For example, various cinnamate esters have been investigated as green plasticizers for polymers like polylactide (PLA) and polyvinyl chloride (PVC). youtube.comacs.orgnih.gov These esters can improve the flexibility and processability of the polymers. The presence of the bulky tert-butyl group in this compound could offer unique plasticizing properties. Additionally, the cinnamate moiety is known for its photo-crosslinking ability upon exposure to UV light, a property that is utilized in the development of photolithographic materials and other light-sensitive polymers. Cinnamate esters of epoxidized plant oils have been shown to undergo photolytic and free-radical polymerization to form thermosetting polymers. rsc.org

Future Research Directions in the Chemistry of this compound

The exploration of this compound, a significant chemical intermediate, is entering a new phase focused on sustainability, efficiency, and precision. Future research is poised to revolutionize its synthesis and application by embracing green chemistry principles, developing sophisticated catalytic systems, integrating computational and experimental methodologies, and designing novel analogues with customized functionalities. These endeavors aim to enhance the compound's utility while minimizing environmental impact, opening up new avenues in materials science, pharmaceuticals, and industrial chemistry.

Q & A

Q. What synthetic methodologies are effective for achieving high stereoselectivity in the preparation of tert-butyl (E)-3-phenylprop-2-enoate?

The E-configuration can be selectively obtained via the Horner-Wadsworth-Emmons (HWE) reaction, which favors trans-olefination. Key parameters include using strong bases (e.g., NaHMDS) and polar aprotic solvents (e.g., THF) to stabilize the transition state. Monitoring reaction progress via thin-layer chromatography (TLC) and intermediate phosphonate analysis ensures stereochemical control .

Q. How can chromatographic techniques be optimized to purify this compound while minimizing Z-isomer contamination?

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution (70:30 to 95:5 over 20 min) effectively separates E/Z isomers. Confirm purity via 1H NMR, where the E-isomer exhibits a characteristic coupling constant (J = 15–16 Hz) between α,β-unsaturated protons .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

  • 1H NMR : Key signals include δ 6.3–6.5 ppm (trans-coupled vinyl protons, J ≈ 15 Hz) and δ 1.4 ppm (tert-butyl group).
  • 13C NMR : Peaks at δ 165–170 ppm confirm the ester carbonyl.
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : Molecular ion peak matching the exact mass (calculated via HRMS) .

Q. What safety protocols should be followed when handling this compound in solution-phase reactions?

Use NIOSH-approved OV/AG/P99 respirators for aerosol protection and nitrile gloves resistant to organic solvents. Work in fume hoods with >100 fpm face velocity. Collect waste in secondary containment to prevent drainage contamination .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity and transition-state energetics. Compare computed activation barriers with experimental yields to validate theoretical models .

Q. What strategies resolve contradictory literature data on the compound’s melting point or spectral properties?

Cross-validate using differential scanning calorimetry (DSC) for melting behavior and X-ray crystallography for absolute configuration. Account for solvent-induced polymorphism by recrystallizing from multiple solvents (e.g., hexane/ethyl acetate) .

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

Conduct accelerated degradation studies:

  • Acidic conditions (pH 2) : Monitor ester hydrolysis via HPLC.
  • Basic conditions (pH 10) : Track saponification by quantifying tert-butanol release via GC-MS. Compare degradation kinetics with analogous methyl or ethyl esters to assess steric effects .

Q. What mechanistic insights explain variations in catalytic asymmetric hydrogenation yields for this α,β-unsaturated ester?

Use chiral Rh or Ru catalysts (e.g., BINAP ligands) and analyze enantiomeric excess (ee) via chiral HPLC. Kinetic studies under H₂ pressure (1–10 bar) reveal substrate-catalyst π-interactions impacting stereoselectivity .

Q. How can this compound serve as a building block in multicomponent reactions (MCRs)?

Explore Ugi or Passerini reactions by reacting the ester with amines, isocyanides, and carbonyl compounds. Characterize adducts via 2D NMR (COSY, HSQC) to confirm regiochemistry .

Q. What bioactivity screening approaches are appropriate for evaluating this compound as a drug intermediate?

Perform in vitro assays (IC₅₀ determination) against target enzymes (e.g., kinases) using fluorescence-based protocols. Validate cytotoxicity in HEK-293 cells via MTT assays, adhering to OECD guidelines for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.